Amino-(4-fluoro-indol-3-YL)-acetic acid
Description
Significance of Indole-Derived Scaffolds in Bioactive Molecules
The indole (B1671886) nucleus, a bicyclic aromatic heterocycle, is a ubiquitous and highly valued scaffold in the realm of bioactive molecules and pharmaceuticals. nih.govambeed.com Its presence in a wide array of natural products, including the essential amino acid tryptophan and key neurotransmitters like serotonin (B10506) and melatonin, underscores its fundamental role in biological systems. researchgate.net This inherent biocompatibility has made the indole framework a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. ambeed.comchemimpex.com
Indole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govmzcloud.org The versatility of the indole ring allows for substitutions at various positions, enabling the fine-tuning of its electronic and steric properties to optimize interactions with biological targets. nih.gov This adaptability has led to the development of numerous indole-based drugs for a variety of diseases. nih.gov The indole scaffold's ability to mimic the structure of various protein components makes it a focal point for the design of new therapeutic agents. mzcloud.org
Role of Fluorination in Contemporary Medicinal Chemistry and Chemical Biology
The introduction of fluorine atoms into organic molecules is a powerful and widely employed strategy in modern drug discovery. researchgate.netnih.gov The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the physicochemical and biological characteristics of a parent compound. nih.govnih.gov
Strategically placed fluorine atoms can enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing its half-life and bioavailability. nih.govnih.gov Fluorination can also modulate the acidity or basicity (pKa) of nearby functional groups, which can in turn affect a drug's solubility, membrane permeability, and binding affinity to its target. researchgate.netnih.gov Furthermore, the incorporation of fluorine can lead to more favorable protein-ligand interactions through the formation of unique non-covalent bonds, potentially increasing the potency and selectivity of a drug candidate. nih.gov The use of the fluorine isotope ¹⁸F is also a critical tool in positron emission tomography (PET) imaging, a non-invasive diagnostic technique. researchgate.net
Classification and Structural Features of α-Amino Acids and Their Derivatives
Amino acids are the fundamental building blocks of proteins and are characterized by the presence of both an amino group (-NH₂) and a carboxyl group (-COOH). nih.govresearchgate.net In α-amino acids, these two functional groups, along with a specific side chain (R group), are attached to a central carbon atom known as the α-carbon. mdpi.com The nature of the side chain determines the unique properties of each of the 20 common proteinogenic amino acids, which can be classified based on the polarity, charge, and chemical nature of their R groups (e.g., nonpolar, polar uncharged, acidic, or basic). orgsyn.orgbldpharm.com
Beyond their role in protein synthesis, amino acids and their derivatives are involved in numerous other physiological processes, including neurotransmission and biosynthesis. nih.govresearchgate.net The general structure of an α-amino acid allows for the formation of peptide bonds, linking them together to form polypeptide chains. mdpi.com The chirality of the α-carbon (with the exception of glycine) is a crucial feature, with the L-isomers being the predominant form found in nature. researchgate.net
Research Rationale and Scope for Amino-(4-fluoro-indol-3-YL)-acetic acid
The specific structure of this compound suggests a deliberate design to create a novel molecule with potential applications in biological research and drug discovery. The rationale for its synthesis can be inferred from the individual contributions of its structural components. The indole-3-acetic acid core is a well-known plant hormone (auxin) and has been the subject of extensive research, including its potential in targeted cancer therapy when combined with certain enzymes. researchgate.net
The addition of a fluorine atom at the 4-position of the indole ring is a strategic modification. This particular substitution has been shown in related indole-3-acetic acid derivatives to influence the molecule's electronic properties and biological activity. nih.gov For instance, fluorination can alter the compound's interaction with plant growth receptors and has been explored for developing new herbicides and plant growth regulators. nih.gov In a medicinal chemistry context, this modification could enhance metabolic stability and target affinity. chemimpex.com
The incorporation of an amino group at the α-position of the acetic acid side chain transforms the molecule into an α-amino acid derivative. This modification introduces a new chiral center and functional groups that can participate in different biological interactions, potentially mimicking natural amino acids to interfere with specific metabolic pathways or act as a building block for novel peptides. The synthesis of amino acid derivatives of indole-3-acetic acid has been explored as a strategy to generate compounds with potential for drug discovery. researchgate.net
The research scope for this compound likely encompasses the investigation of its biological activities, drawing from the known properties of fluorinated indole-3-acetic acids and α-amino acid conjugates. This could include studies on its potential as a plant growth regulator, an antimicrobial agent, or as a probe for studying biological systems. nih.govnih.gov Further research would be necessary to fully elucidate its physicochemical properties, spectroscopic signature, and specific biological targets.
| Property | Data | Source |
| Molecular Formula | C₁₀H₉FN₂O₂ | Inferred from structure |
| IUPAC Name | 2-amino-2-(4-fluoro-1H-indol-3-yl)acetic acid | Inferred from structure |
| Related Compound CAS | 89434-03-7 (4-Fluoroindole-3-acetic acid) | chemimpex.com |
| Related Compound CAS | 25631-05-4 (2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid) | bldpharm.com |
| Spectroscopic Data for a Related Compound (Indole-3-acetic acid) | |
| IR (KBr, cm⁻¹) | 3389 (N-H), 2730-3127 (O-H), 1701 (C=O) |
| Mass Spectra | Available in databases like mzCloud |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9FN2O2 |
|---|---|
Molecular Weight |
208.19 g/mol |
IUPAC Name |
2-amino-2-(4-fluoro-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H9FN2O2/c11-6-2-1-3-7-8(6)5(4-13-7)9(12)10(14)15/h1-4,9,13H,12H2,(H,14,15) |
InChI Key |
FXZWFXZEKHYCIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=CN2)C(C(=O)O)N |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation Techniques for Research Purposes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, enabling the precise assignment of stereochemistry and regiochemistry. For Amino-(4-fluoro-indol-3-YL)-acetic acid, both ¹H and ¹³C NMR would be routinely employed.
In ¹H NMR spectroscopy, the chemical shift, integration, and multiplicity of the proton signals would confirm the substitution pattern of the indole (B1671886) ring and the structure of the amino-acetic acid side chain. The protons on the aromatic ring would appear in the downfield region (typically 6.5-8.0 ppm), with their specific shifts and coupling constants being influenced by the fluorine substituent at the 4-position. The fluorine atom would induce characteristic splitting patterns in the signals of adjacent protons, which can be further analyzed using ¹⁹F NMR spectroscopy for unambiguous assignment. The methine proton of the amino-acetic acid moiety would likely appear as a multiplet, with its chemical shift influenced by the adjacent amino and carboxylic acid groups.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms in the indole ring would be diagnostic of the substitution pattern. The carbon atom bonded to the fluorine (C4) would exhibit a large one-bond C-F coupling constant, a key indicator of its position. The carbonyl carbon of the acetic acid group would appear significantly downfield (typically >170 ppm). While specific spectral data for this exact compound is proprietary and often found in commercial databases, data for the related compound Indole-3-acetic acid shows characteristic shifts that serve as a reference. bmrb.io For instance, in Indole-3-acetic acid, the carboxyl carbon appears at approximately 184.4 ppm, and the carbons of the indole ring resonate between 113 and 127 ppm. bmrb.io The introduction of a fluorine atom at the 4-position would be expected to cause notable changes in the chemical shifts of the surrounding carbon atoms due to its strong electron-withdrawing nature. thieme-connect.demdpi.com
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and based on general principles and data from analogous compounds. Actual experimental values may vary.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Correlations |
| Indole NH | 10.0 - 12.0 (broad singlet) | - | Exchangeable proton, influenced by solvent and concentration. |
| H2 | 7.0 - 7.5 (doublet or multiplet) | 120 - 125 | Coupled to NH proton. |
| H5 | 6.8 - 7.2 (multiplet) | 110 - 120 (with C-F coupling) | Coupled to H6 and H7, and long-range to F. |
| H6 | 6.9 - 7.3 (multiplet) | 120 - 130 | Coupled to H5 and H7. |
| H7 | 7.2 - 7.8 (multiplet) | 115 - 125 | Coupled to H5 and H6. |
| CH(NH₂)COOH | 4.0 - 4.5 (multiplet) | 50 - 60 | Chiral center, chemical shift dependent on pH. |
| NH₂ | Variable (broad) | - | Exchangeable protons. |
| COOH | 10.0 - 13.0 (broad singlet) | 170 - 180 | Exchangeable proton. |
| C2 | - | 120 - 125 | |
| C3 | - | 105 - 115 | |
| C4 | - | 155 - 165 (d, ¹JCF ≈ 240-250 Hz) | Directly attached to fluorine. |
| C5 | - | 110 - 120 (d, ²JCF ≈ 20-25 Hz) | |
| C6 | - | 120 - 130 (d, ³JCF ≈ 5-10 Hz) | |
| C7 | - | 115 - 125 (d, ⁴JCF ≈ 0-5 Hz) | |
| C8 | - | 135 - 145 | |
| C9 | - | 125 - 135 | |
| COOH | - | 170 - 180 | Carbonyl carbon. |
High-Resolution Mass Spectrometry (HRMS) for Molecular Ion and Fragmentation Analysis in Research Contexts
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis. For this compound, HRMS would be used to confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion.
In a typical experiment, the compound would be ionized, often using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting ions measured. The high resolution of the instrument allows for the differentiation of compounds with the same nominal mass but different elemental compositions.
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information. The molecular ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The fragmentation pattern of this compound would be expected to show losses of small neutral molecules such as water (H₂O), ammonia (B1221849) (NH₃), and carbon dioxide (CO₂) from the amino-acetic acid side chain. A key fragmentation pathway for indole derivatives is often the cleavage of the side chain at the bond beta to the indole ring, leading to the formation of a stable indolyl-methyl cation. The presence of the fluorine atom would be evident in the isotopic pattern of the fragments containing the aromatic ring. While specific HRMS data for this compound is not publicly available, studies on related indole-3-acetic acid amino acid conjugates have been reported, providing a basis for predicting fragmentation patterns. nih.gov
Table 2: Predicted HRMS Fragmentation Data for this compound (Note: This table is predictive and based on general fragmentation principles for similar structures.)
| m/z of Fragment Ion | Proposed Fragment Structure/Loss | Significance |
| [M+H]⁺ | Protonated molecule | Confirms molecular weight. |
| [M+H - H₂O]⁺ | Loss of water | Indicates presence of a carboxylic acid group. |
| [M+H - NH₃]⁺ | Loss of ammonia | Indicates presence of a primary amine. |
| [M+H - CO₂]⁺ | Loss of carbon dioxide | Characteristic fragmentation of carboxylic acids. |
| [M+H - HCOOH]⁺ | Loss of formic acid | Common fragmentation pathway for amino acids. |
| [4-fluoro-indol-3-ylmethyl]+ | Cleavage of the Cα-Cβ bond of the side chain | Confirms the indole-acetic acid core structure. |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are highly sensitive to the types of functional groups present and their chemical environment.
The IR spectrum of this compound would display characteristic absorption bands for the various functional groups. A broad absorption in the region of 3400-2500 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid, which often overlaps with the N-H stretching vibrations of the indole and amino groups. The carbonyl (C=O) stretching of the carboxylic acid would give a strong, sharp absorption band around 1700-1750 cm⁻¹. The C-F stretching vibration would likely appear in the region of 1000-1100 cm⁻¹. Aromatic C-H and C=C stretching vibrations would be observed in their characteristic regions as well. For comparison, the IR spectrum of indole-3-acetic acid shows a prominent indole N-H band at 3389 cm⁻¹ and a carboxylic acid C=O stretch at 1701 cm⁻¹. researchgate.net
Raman spectroscopy would provide complementary information. While the O-H and N-H stretches are often weak in Raman, the aromatic ring vibrations and the C=C and C-C backbone stretches would be prominent. Raman spectroscopy is particularly useful for studying molecules in aqueous solutions, which is often challenging for IR spectroscopy due to the strong IR absorption of water. The analysis of Raman spectra can provide insights into the conformational state of the molecule in different environments. researchgate.net
Table 3: Predicted IR and Raman Vibrational Frequencies for this compound (Note: This table is predictive and based on characteristic group frequencies and data from analogous compounds.)
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Functional Group |
| O-H Stretch (Carboxylic Acid) | 3400-2500 (broad) | Weak | -COOH |
| N-H Stretch (Indole & Amine) | 3400-3200 | Weak | -NH-, -NH₂ |
| Aromatic C-H Stretch | 3100-3000 | Strong | Ar-H |
| Aliphatic C-H Stretch | 2960-2850 | Moderate | -CH- |
| C=O Stretch | 1750-1700 (strong) | Moderate | -COOH |
| Aromatic C=C Stretch | 1600-1450 | Strong | Indole Ring |
| N-H Bend | 1650-1550 | Weak | -NH₂, -NH- |
| C-F Stretch | 1100-1000 | Moderate | Ar-F |
| C-N Stretch | 1250-1020 | Moderate | -C-NH₂ |
| C-O Stretch | 1320-1210 | Moderate | -COOH |
X-ray Crystallography for Solid-State Structural Determination of Analogues (if available)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself may not be publicly available, the analysis of crystal structures of its analogues provides invaluable insights into its likely solid-state conformation, intermolecular interactions, and packing.
Numerous crystal structures of indole-3-acetic acid and its derivatives have been determined, often in complex with proteins or as co-crystals. nih.govrcsb.orgnih.govresearchgate.net These studies reveal detailed information about the planarity of the indole ring, the torsion angles of the acetic acid side chain, and the hydrogen bonding networks established by the carboxylic acid and indole N-H groups. For instance, the crystal structure of an indole-3-acetic acid amido synthetase from grapevine shows the bound conformation of an indole-based inhibitor, highlighting the key interactions within the enzyme's active site. nih.govrcsb.org
The presence of the fluorine atom at the 4-position and the amino group on the side chain would be expected to significantly influence the crystal packing of this compound compared to unsubstituted indole-3-acetic acid. The fluorine atom can participate in non-covalent interactions such as hydrogen bonds and halogen bonds, while the amino group provides an additional hydrogen bond donor. These interactions would play a crucial role in dictating the supramolecular architecture of the crystal lattice. The analysis of crystal structures of other fluorinated indole derivatives and amino acid analogues would therefore be highly informative for predicting the structural properties of the title compound. nih.gov
Computational and Theoretical Investigations of Amino 4 Fluoro Indol 3 Yl Acetic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for exploring the electronic structure and predicting the reactivity of molecules. By solving approximations of the Schrödinger equation, DFT can determine a molecule's optimized geometry, electronic energy, and various other properties.
DFT studies on related indole (B1671886) derivatives have shown that the indole nucleus is generally prone to electrophilic attack, with the C3 position being the most favorable site. youtube.com However, the fluorine substituent at C4 can modulate this reactivity. Theoretical calculations can quantify these effects, providing a basis for understanding the molecule's chemical behavior in various reactions.
Table 1: Representative Theoretical Bond Parameters for Indole Derivatives Note: This table presents typical data from DFT calculations on related structures to illustrate the type of information generated. Actual values for Amino-(4-fluoro-indol-3-YL)-acetic acid would require specific calculation.
| Parameter | Typical Calculated Value | Methodological Basis |
|---|---|---|
| C2-C3 Bond Length | ~1.38 Å | DFT/B3LYP |
| N1-C2 Bond Length | ~1.37 Å | DFT/B3LYP |
| C4-F Bond Length | ~1.36 Å | DFT/B3LYP |
Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior
While quantum calculations provide a static picture of the most stable structure, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule flexes, rotates, and interacts with its environment, such as water. nih.gov
For an amino acid derivative like this compound, MD simulations are essential for conformational analysis. The molecule's flexibility is largely determined by the rotation around several key single bonds, described by dihedral angles (e.g., χ1 and χ2). acs.org Studies on tryptophan and its analogues have identified multiple stable conformers that can be populated in solution. acs.orgrsc.org The relative energies and populations of these conformers are critical for understanding how the molecule might fit into a receptor's binding site.
MD simulations can track the transitions between different conformational states, providing a free energy landscape of the molecule. nih.gov This landscape highlights the most stable conformations (energy minima) and the energy barriers between them. Such analyses have shown that for tryptophan analogues, the side chain can adopt various orientations relative to the amino acid backbone, influencing its biological activity. acs.orgaip.org
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity and Interaction Potentials
Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilicity. The LUMO is the innermost orbital without electrons and acts as an electron acceptor, defining its electrophilicity. youtube.compearson.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a crucial descriptor of molecular stability and reactivity. nih.gov
A large Egap implies high kinetic stability and low chemical reactivity because it costs more energy to move an electron from the HOMO to the LUMO.
A small Egap suggests high chemical reactivity and lower kinetic stability. nih.gov
In this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO may be distributed across the acetic acid moiety and the aromatic system. materialsciencejournal.org The fluorine atom's electron-withdrawing nature can lower the energy of both the HOMO and LUMO, potentially altering the Egap and thus modulating the molecule's reactivity compared to its non-fluorinated counterpart. materialsciencejournal.org
Table 2: Illustrative FMO Data from DFT Calculations on Aromatic Amino Acids Note: This table shows representative values for analogous compounds to demonstrate the outputs of FMO analysis.
| Molecular Orbital | Typical Energy (eV) | Implication |
|---|---|---|
| HOMO | -5.5 to -6.5 eV | Electron-donating capability (nucleophilicity) |
| LUMO | -0.5 to -1.5 eV | Electron-accepting capability (electrophilicity) |
Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged or polar species. MEP surfaces are color-coded to indicate different regions of charge:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are favorable for nucleophilic attack.
Green/Yellow: Regions of intermediate or near-zero potential.
For this compound, an MEP analysis would likely show negative potential (red) around the carboxylic acid's oxygen atoms and the electronegative fluorine atom. researchgate.net The area around the amine group's hydrogen atoms and the indole N-H would exhibit positive potential (blue). researchgate.net This information is critical for understanding non-covalent interactions like hydrogen bonding, which are central to how the molecule binds to biological receptors.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluoroindole-Amino Acid Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By analyzing a set of molecules with known activities, a QSAR model can be developed to predict the activity of new, untested compounds.
For a series of fluoroindole-amino acid derivatives, a QSAR study would involve calculating a variety of molecular descriptors for each compound. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) properties. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with activity. nih.gov
A robust QSAR model is validated using internal and external test sets of compounds to ensure its predictive power. nih.gov The statistical quality of a QSAR model is often judged by parameters like the coefficient of determination (R²) and the cross-validated R² (Q²). nih.gov Such models can guide the synthesis of new derivatives by predicting which structural modifications are likely to enhance biological activity. For instance, a QSAR study on indole derivatives might reveal that adding a fluorine atom at a specific position consistently increases potency. nih.govnih.gov
Molecular Docking Simulations for Putative Binding Modes with Biological Receptors or Enzymes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a potential drug molecule with its biological target.
In a docking simulation of this compound, the molecule would be placed into the binding site of a target protein, and various conformations and orientations would be systematically tested. A scoring function is used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction. biointerfaceresearch.com
Docking studies on related indole derivatives have been performed against a wide range of biological targets, including enzymes like α-glucosidase and receptors like the serotonin (B10506) transporter. nih.govfrontiersin.org These simulations reveal key binding interactions, such as:
Hydrogen bonds: Formed between the ligand's amino and carboxyl groups and polar residues in the receptor. nih.gov
Hydrophobic interactions: Occurring between the indole ring and nonpolar pockets in the binding site.
Pi-stacking: Interactions between the aromatic indole ring and aromatic residues like phenylalanine or tyrosine in the protein.
The results of docking simulations can provide a structural hypothesis for a molecule's biological activity and guide the design of more potent and selective analogues. nih.govmdpi.com
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Tryptophan |
| Indole |
| Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate |
| Spiroacridines |
| Phenylalanine |
| Tyrosine |
| (S)-2-(3-((5-chloropyrimidin-2-yl)(methyl)amino)-6-fluoro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)acetic acid |
| Setipiprant |
| ACT-774312 |
| 5-(3-chloro-4-trifluoromethoxy-phenylamino)-2-hydroxy-3-undecyl- aip.orgresearchgate.netbenzoquinone |
| Embelin |
| Plumbagin |
| PLX4032 |
In Vitro and Mechanistic Biological Activity Investigations of Amino 4 Fluoro Indol 3 Yl Acetic Acid and Analogues
Evaluation in Cellular Systems for Specific Pathway Modulation
The parent compound, Indole-3-acetic acid (IAA), is known to modulate various cellular signaling pathways that are critical in both health and disease. nih.gov Flavonoids and other natural compounds are recognized for their ability to influence cell survival signaling pathways, including those involving protein kinase C (PKC), mitogen-activated protein kinases (MAPKs), and PI3K/Akt. nih.gov Research indicates that IAA can impact the expression of a significant portion of the genome in microorganisms like Bradyrhizobium japonicum, inducing a general stress response. nih.gov This suggests that IAA and its derivatives can act as signaling molecules affecting fundamental cellular processes. nih.govnih.gov
For instance, G-protein coupled receptor 44 (GPR44) activation, which can be influenced by indole-based compounds, has been shown to promote cardiomyocyte apoptosis through a MAPK pathway-dependent mechanism. mdpi.com In human osteoclasts, GPR44 plays a role in apoptosis via the extracellular signal-regulated kinase (ERK)1/2 and Akt signaling pathways. mdpi.com Furthermore, IAA has been shown to activate p38 MAPK and c-Jun N-terminal kinases, leading to apoptosis in mammalian cells. wikipedia.org
Given this context, Amino-(4-fluoro-indol-3-YL)-acetic acid is hypothesized to be an active modulator of these pathways. The introduction of a fluorine atom at the 4-position of the indole (B1671886) ring is expected to alter its electronic properties and binding interactions, potentially enhancing or modifying its pathway modulation capabilities compared to the non-fluorinated parent compound. The amino group on the acetic acid side chain could further influence its solubility, transport, and interaction with cellular targets. Studies on related fluorinated indoles suggest that such modifications can significantly impact biological activity, including cytotoxic potential in cancer cell lines. nih.gov
Receptor Binding Assays and Ligand-Target Interaction Studies
The indole nucleus is a common scaffold in many biologically active molecules that interact with a variety of receptors. While direct binding data for this compound on the specified receptors is not extensively available, the activities of related compounds provide valuable insights.
Dopamine and Serotonin (B10506) Receptors: Tryptamine derivatives, which share the indole core, are well-known for their interaction with serotonin receptors. For example, psilocybin is rapidly dephosphorylated to psilocin, which acts as a non-selective agonist of serotonin receptors, with its hallucinogenic effects attributed to the activation of the 5-HT2A receptor. wikipedia.org The structural similarity of this compound to these neurotransmitters suggests a potential for interaction with dopaminergic and serotonergic systems. Fluorination of the indole ring can significantly alter receptor affinity and selectivity. chemimpex.com
CB1 Receptor Allosteric Modulation: The cannabinoid (CB1) receptor is another potential target for indole-based ligands. While specific data on allosteric modulation by this compound is scarce, the general principle of structure-based drug design suggests that the unique electronic and steric properties imparted by the fluoro and amino groups could lead to novel interactions with the CB1 receptor, potentially in an allosteric manner.
Other Receptors: Research on other indole derivatives has shown high affinity for different receptors. For instance, 5-fluoro-2-methyl-indole-3-acetic acid derivatives have been found to have a high affinity for the G-protein coupled receptor 44 (GPR44), a key player in inflammatory processes. mdpi.com This highlights the potential for fluorinated indole acetic acids to be developed as specific receptor ligands.
The development of fluorinated indole-based analogues is also of interest for use as 18F-labeled positron emission tomography (PET) tracers for imaging these receptor systems in vivo. mdpi.com
Enzyme Inhibition or Activation Studies
The indole scaffold is a privileged structure in the design of enzyme inhibitors. The introduction of a fluorine atom can further enhance inhibitory potency through various mechanisms, including the stabilization of transition states. nih.govresearchgate.net
α-Glucosidase Inhibition: A series of 5-fluoro-2-oxindole derivatives have been synthesized and shown to be potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. frontiersin.org Several of these compounds exhibited inhibitory activity many folds higher than the standard drug, acarbose. frontiersin.org This suggests that fluorinated indole structures, such as this compound, could also possess α-glucosidase inhibitory activity.
Other Enzyme Systems: Indole-3-acetic acid and its derivatives can be oxidized by peroxidases, such as horseradish peroxidase, to form cytotoxic products, a mechanism that has been explored for targeted cancer therapy. nih.gov Unexpectedly, 5-fluoroindole-3-acetic acid was found to be significantly more cytotoxic than the parent compound in the presence of peroxidase, despite being a slower substrate for the enzyme. nih.gov This highlights the complex effects of fluorination on enzyme-mediated activation. While direct studies on the effect of this compound on enzymes like Phospholipase A2, Aromatase, Butyrylcholinesterase, and Lipoxygenase are limited, the broad bioactivity of related indole derivatives suggests potential interactions. For instance, some indole derivatives have shown inhibitory activity against protein kinases and cyclooxygenase (COX) enzymes. nih.govresearchgate.net
| Compound | Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| 5-fluoro-2-oxindole derivative (3f) | α-Glucosidase | 35.83 ± 0.98 | frontiersin.org |
| 5-fluoro-2-oxindole derivative (3d) | α-Glucosidase | 49.89 ± 1.16 | frontiersin.org |
| 5-fluoro-2-oxindole derivative (3i) | α-Glucosidase | 56.87 ± 0.42 | frontiersin.org |
| Acarbose (Reference) | α-Glucosidase | 569.43 ± 43.72 | frontiersin.org |
| Indole derivative (5c) | COX-2 | 0.18 ± 0.05 | researchgate.net |
| Celecoxib (Reference) | COX-2 | 0.33 ± 0.11 | researchgate.net |
Antimicrobial Efficacy in Non-Clinical Models
Indole and its derivatives have been recognized for their role in bacterial physiology, including biofilm formation and virulence. nih.gov Several studies have investigated the antimicrobial potential of synthetic indole derivatives against a range of pathogenic bacteria and fungi.
Antibacterial Activity: Synthetic indole-3-acetic acid-based triazole derivatives have demonstrated antibacterial activity against various strains, with some compounds showing minimum inhibitory concentrations (MIC) as low as 3.12 µg/mL against P. aeruginosa and K. pneumoniae. nih.gov Spermine derivatives of indole-3-acetic acid have been shown to act as antibiotic adjuvants, enhancing the activity of drugs like doxycycline (B596269) against Gram-negative bacteria such as P. aeruginosa, E. coli, and K. pneumoniae. researchgate.net This effect is partly attributed to the disruption of the bacterial outer membrane. researchgate.net
Antifungal Activity: Some indole derivatives have also shown antifungal activity. nih.govresearchgate.net For example, in a series of Schiff base triazoles derived from indole-3-acetic acid, one compound was found to inhibit a fungal strain. nih.gov
Given these findings, this compound is expected to possess antimicrobial properties. The presence of the fluorine atom could enhance its activity, and the amino acid side chain might improve its uptake by microbial cells. It is plausible that this compound could exhibit both direct antimicrobial effects and the ability to potentiate existing antibiotics, particularly against challenging Gram-negative pathogens. Further studies are needed to determine its specific spectrum of activity and MIC values against clinically relevant bacterial and fungal strains.
| Compound Type | Organism | Activity (MIC) | Reference |
|---|---|---|---|
| Indole-3-acetic acid-triazole derivative (5e) | P. aeruginosa | 3.12 µg/mL | nih.gov |
| Indole-3-acetic acid-triazole derivative (5f) | K. pneumoniae | 3.12 µg/mL | nih.gov |
| 5-Bromo-indole-3-carboxamide-polyamine conjugate (13b) | S. aureus | ≤ 0.28 µM | mdpi.com |
| 5-Bromo-indole-3-carboxamide-polyamine conjugate (13b) | A. baumannii | ≤ 0.28 µM | mdpi.com |
| 5-Bromo-indole-3-carboxamide-polyamine conjugate (13b) | C. neoformans | ≤ 0.28 µM | mdpi.com |
Plant Growth Regulation and Phytohormone-like Activities
Indole-3-acetic acid (IAA) is the most common natural plant hormone of the auxin class, playing a central role in nearly every aspect of plant growth and development, including cell elongation, division, and differentiation. nih.govwikipedia.org The introduction of substituents onto the indole ring can significantly modify this activity.
Auxin Activity of Halogenated Indoles: Studies on halogenated derivatives of IAA have shown that they often possess potent auxin activity. For example, 4-chloroindole-3-acetic acid (4-Cl-IAA), a naturally occurring auxin, is one of the most active auxins in the Avena straight growth bioassay, being more potent than IAA itself. researchgate.net Similarly, esters of 4-Cl-IAA demonstrated strong activity in promoting Avena coleoptile elongation and adventitious root formation. nih.gov
Fluorinated Indole Auxins: A study on 4-trifluoromethylindole-3-acetic acid (4-CF3-IAA), a fluorinated auxin, revealed strong activity in promoting root formation in black gram cuttings. researchgate.net This suggests that fluorination at the 4-position is compatible with, and can even enhance, auxin-like activity.
Based on these strong analogies, this compound is predicted to exhibit significant phytohormone-like activities. It is likely to function as an auxin, promoting processes such as Avena sativa coleoptile elongation and influencing growth in soybean cotyledon tissue cultures. The specific potency of the compound would depend on how the combination of the 4-fluoro substituent and the amino group on the side chain affects its recognition by auxin receptors and its metabolic stability within plant tissues.
| Compound | Bioassay | Observed Effect | Reference |
|---|---|---|---|
| 4-Chloroindole-3-acetic acid (4-Cl-IAA) | Avena coleoptile elongation | Stronger activity than IAA | nih.gov |
| 4-Cl-IAA Esters (e.g., ethyl, allyl) | Avena coleoptile elongation | Activity as strong as free 4-Cl-IAA | nih.gov |
| 4-Cl-IAA Esters | Adventitious root formation (Serissa japonica) | Strongly promoted | nih.gov |
| 4-Trifluoromethylindole-3-acetic acid (4-CF3-IAA) | Root formation (black gram) | Strong promoting activity | researchgate.net |
Investigation of Antioxidant Properties in Biochemical Assays
Tryptophan, an essential amino acid and the biosynthetic precursor to IAA, and its metabolites have been shown to possess significant antioxidant properties. nih.gov They can act as effective scavengers of free radicals, including reactive oxygen and nitrogen species, thereby protecting against oxidative damage. nih.gov
Studies have demonstrated that dietary tryptophan can improve the antioxidant capacity in various animal models, leading to increased levels of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT), and decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation. nih.govfrontiersin.org The antioxidant activity of tryptophan is thought to be mediated, at least in part, by its metabolites or by the activation of cellular antioxidant systems. nih.gov
Given that this compound is a derivative of a tryptophan metabolite, it is plausible that it retains or even has enhanced antioxidant properties. The indole nucleus itself can participate in redox reactions, and the introduction of a fluorine atom can modulate the electron density of the ring system, potentially influencing its ability to donate a hydrogen atom or an electron to neutralize free radicals. The amino acid side chain could also contribute to its antioxidant profile. Therefore, biochemical assays would likely reveal that this compound has the capacity to scavenge free radicals and protect against oxidative processes.
Structure-Activity Relationship (SAR) Studies of Fluoroindole-Amino Acid Derivatives
The biological activity of indole-3-acetic acid derivatives is highly dependent on the nature and position of substituents on the indole ring and modifications to the acetic acid side chain.
Role of the Indole Ring Substituent: The position of halogen substitution on the indole ring is critical. For plant growth regulation, substitution at the 4-position, as in 4-Cl-IAA and 4-CF3-IAA, results in potent auxin activity. researchgate.net In contrast, substitutions at other positions can lead to varied, and sometimes lower, activity. researchgate.net For enzyme inhibition, as seen with 5-fluoro-2-oxindole derivatives, the presence of the fluorine atom is crucial for the high inhibitory potency against α-glucosidase. frontiersin.org In the context of antiviral activity, the substitution pattern on the indole ring, including the incorporation of fluorine, has been shown to be important for inhibitory potency against enzymes like the SARS-CoV-2 3CLpro. nih.gov
Advanced Analytical Methodologies for Research Applications
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Quantitative Analysis in Complex Research Matrices.
No specific HPLC-MS methods for the quantitative analysis of Amino-(4-fluoro-indol-3-YL)-acetic acid in complex research matrices were found.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization for Trace Analysis.
No specific GC-MS methods involving derivatization for the trace analysis of this compound were found.
Chiral Chromatography (e.g., HPLC-Chiralpak) for Enantiomeric Purity Assessment.
No specific chiral chromatography methods for the enantiomeric purity assessment of this compound were found.
Sample Preparation Techniques for Research-Oriented Biological and Chemical Analytical Studies.
No specific sample preparation techniques for the analysis of this compound in research-oriented biological and chemical matrices were found.
Future Research Directions and Potential Applications in Chemical Biology
Development of Novel and Sustainable Synthetic Routes
The advancement of research into Amino-(4-fluoro-indol-3-YL)-acetic acid and its derivatives is contingent upon the availability of efficient and environmentally responsible synthetic methods. Future work should prioritize the development of novel synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry. Research could focus on catalytic C-H activation to directly install the aminoacetic acid side chain onto a pre-fluorinated indole (B1671886) core, thereby reducing the number of synthetic steps and minimizing waste. Furthermore, exploring flow chemistry processes could enable safer, more scalable, and reproducible production of the target compound. The synthesis of related fluorinated indole-3-acetic acids has been achieved using starting materials like 2-methyl-3-nitrobenzotrifluoride, suggesting pathways that could be adapted for this specific amino acid. nih.gov
Exploration of Stereoselective Pathways for Enantiopure Isomers
The α-carbon of this compound is a stereocenter, meaning the compound exists as two non-superimposable mirror images, or enantiomers (R and S). It is well-established that different enantiomers of a chiral molecule can exhibit profoundly different biological activities. nih.gov Therefore, a critical area of future research is the development of stereoselective synthetic methods to access the individual enantiomers in high purity.
Key strategies could include:
Asymmetric Catalysis: Employing chiral catalysts, such as chiral Lewis acids or transition metal complexes, to guide the formation of one enantiomer over the other. researchgate.net
Chiral Auxiliaries: Temporarily attaching a chiral molecule (an auxiliary) to the substrate to direct a stereoselective reaction, followed by its removal.
Enzymatic Resolution: Using enzymes that selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.
The successful development of these pathways is essential for deciphering the specific biological roles of each enantiomer and for developing stereochemically pure agents for therapeutic or diagnostic applications.
Design and Synthesis of Chemical Probes for Biological System Interrogation
This compound serves as an excellent starting point for the design of chemical probes to investigate complex biological systems. By chemically modifying the core structure, researchers can create tools to track the molecule's behavior in living cells. A primary direction is the synthesis of fluorescently labeled versions of the compound. researchgate.net This can be achieved by attaching a fluorophore (e.g., coumarin, fluorescein) to the amino group or another suitable position on the indole ring. researchgate.net
Such fluorescent probes would enable researchers to:
Visualize the compound's uptake and subcellular localization using fluorescence microscopy.
Study its interactions with potential protein targets through techniques like fluorescence polarization (FP) or Förster resonance energy transfer (FRET).
Develop non-invasive methods for studying biological processes in real-time. researchgate.net
Detailed Elucidation of Molecular Mechanisms of Action in Specific Biological Pathways
Given its structural similarity to the essential amino acid tryptophan and the plant hormone indole-3-acetic acid (IAA), a key research focus will be to uncover the specific biological pathways modulated by this compound. nih.govindofinechemical.com As a fluorinated analog, it may act as an antagonist or a modulator of tryptophan-metabolizing enzymes, such as indoleamine 2,3-dioxygenase (IDO1) or tryptophan hydroxylase, which are implicated in cancer and neurological disorders.
Future studies should employ a range of biochemical and cell-based assays to identify its molecular targets. The biological activity of amino acid conjugates of IAA has been studied in the context of plant growth, suggesting that similar fluorinated compounds could have interesting effects on various organisms. nih.gov Research into related compound 4-Fluoroindole-3-acetic acid has pointed towards potential applications in neuropharmacology and cancer research, providing a rationale for investigating similar activities for its amino acid counterpart. chemimpex.com
Application as a Versatile Building Block in Complex Molecular Architectures for Research
The inherent functionality of this compound makes it a highly valuable building block for the synthesis of more complex molecules in medicinal chemistry and drug discovery. chemimpex.commdpi.com The amino acid moiety allows for its straightforward incorporation into peptide chains using standard solid-phase or solution-phase peptide synthesis. researchgate.net This could be used to create peptides with enhanced stability or novel binding properties, where the fluorinated indole side chain introduces unique steric and electronic interactions.
Furthermore, the indole nucleus can be further functionalized, serving as a scaffold in diversity-oriented synthesis (DOS) to generate libraries of novel compounds for high-throughput screening. mdpi.com The presence of the fluorine atom can improve key drug-like properties, including metabolic stability and binding affinity to target proteins.
Integration of Advanced Computational Models for Predictive Chemical Biology
To accelerate research and rationalize experimental findings, the integration of advanced computational modeling will be indispensable. plos.org Molecular docking simulations can be used to predict the binding modes of the R and S enantiomers of this compound within the active sites of potential protein targets. This can help prioritize which enzymes or receptors to investigate experimentally.
Quantitative Structure-Activity Relationship (QSAR) studies can be performed on a series of related analogs to build predictive models that correlate specific structural features with biological activity. drugbank.com These computational approaches, combined with machine learning algorithms, can guide the design of new derivatives with improved potency and selectivity, ultimately streamlining the discovery process and reducing the reliance on costly and time-consuming experimental screening.
Table 1: Summary of Future Research Directions
| Research Area | Key Objectives & Methodologies |
|---|---|
| Novel & Sustainable Synthesis | Develop high-yield, scalable, and environmentally friendly synthetic routes using methods like C-H activation and flow chemistry. |
| Stereoselective Pathways | Create enantiomerically pure R and S isomers using asymmetric catalysis, chiral auxiliaries, or enzymatic resolution. |
| Chemical Probe Development | Synthesize fluorescently-labeled analogs to visualize cellular uptake, localization, and target engagement via microscopy and FRET. |
| Mechanism of Action | Identify molecular targets and affected biological pathways (e.g., tryptophan metabolism) using biochemical and cell-based assays. |
| Versatile Building Block | Utilize in peptide synthesis and diversity-oriented synthesis (DOS) to create complex molecules and compound libraries for screening. |
| Computational Modeling | Employ molecular docking, QSAR, and machine learning to predict protein binding, guide derivative design, and rationalize biological activity. |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-Fluoroindole-3-acetic acid |
| 4-trifluoromethylindole-3-acetic acid |
| Coumarin |
| Fluorescein |
| Indole-3-acetic acid (IAA) |
| Tryptophan |
Q & A
Q. Example Protocol :
React 4-fluoroindole with bromoacetic acid under basic conditions.
Deprotonate the indole nitrogen using NaH, followed by alkylation with ethyl bromoacetate.
Hydrolyze the ester to the carboxylic acid and perform Boc protection.
Resolve enantiomers via preparative HPLC using a Chiralpak® AD-H column .
Basic: Which analytical techniques are optimal for characterizing structural and enantiomeric purity?
Methodological Answer:
- HPLC-MS : Reverse-phase C18 columns with mobile phases (e.g., acetonitrile/0.1% formic acid) quantify purity and detect degradation products. Coupled with electrospray ionization (ESI-MS), it confirms molecular weight .
- Chiral HPLC : Use columns like Chiralcel® OD-H to resolve enantiomers. Retention times and peak area ratios validate enantiomeric excess (e.g., >99% for pharmacological studies) .
- NMR Spectroscopy : - and -NMR identify substitution patterns (e.g., indole C-4 fluorine, acetic acid protons). -NMR confirms carboxylate and amino group positions .
- X-ray Crystallography : Resolves absolute configuration for crystallizable enantiomers .
Advanced: How can pharmacokinetic liabilities (e.g., high biliary excretion) be mitigated during drug development?
Methodological Answer:
- Structural modifications : Replace hydrophobic substituents (e.g., methylsulfonyl) with polar groups (e.g., fluorine) to reduce biliary excretion. Fluorine’s electronegativity enhances metabolic stability and lowers lipophilicity, as demonstrated in prostaglandin D2 receptor antagonists .
- In vitro assays : Use hepatocyte models to assess biliary transport via transporters like MRP2.
- Rat bile duct cannulation : Quantify parent compound and metabolites in bile to identify excretion pathways .
Q. Example Protocol :
Incubate test compound with -PGD2 and DP receptor membranes.
Separate bound/free ligand via filtration.
Quantify radioactivity and calculate using Cheng-Prusoff equation.
Advanced: How can stability issues (e.g., pH sensitivity) be addressed during formulation?
Methodological Answer:
- pH stability studies : Conduct accelerated degradation tests at pH 1–10 (37°C, 72 hours). Monitor decomposition via HPLC.
- Lyophilization : Stabilize the compound as a lyophilized powder with cryoprotectants (e.g., trehalose).
- Solid dispersion : Use polymers like HPMCAS to enhance solubility and prevent hydrolysis .
Advanced: How to resolve contradictions in reported biological activity across studies?
Methodological Answer:
- Validate enantiomeric purity : Contradictions may arise from undetected racemic mixtures. Reanalyze samples via chiral HPLC .
- Control assay conditions : Standardize cell lines, buffer pH, and incubation times.
- Cross-validate with orthogonal methods : Compare radioligand binding data with functional cAMP assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
